molecular formula C14H13NO3 B6320648 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE CAS No. 281233-45-2

5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE

Cat. No.: B6320648
CAS No.: 281233-45-2
M. Wt: 243.26 g/mol
InChI Key: IJPSGCFTWRLPNP-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The systematic name, 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE, precisely describes the molecule's structure according to IUPAC conventions. It is built upon a central pyridine (B92270) ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

2-Hydroxypyridine (B17775) : This indicates that a hydroxyl (-OH) group is attached to the second carbon atom of the pyridine ring, adjacent to the nitrogen.

5-(...) : This signifies that a substituent is attached at the fifth carbon atom of the pyridine ring.

(4-Ethoxycarbonylphenyl) : This describes the substituent itself. It is a phenyl group (a benzene (B151609) ring) attached to the pyridine ring. This phenyl group is, in turn, substituted at its fourth carbon atom (the para position) with an ethoxycarbonyl group (-COOCH₂CH₃), which is the ethyl ester of a carboxylic acid.

Chemically, this compound is classified as a substituted aryl-2-hydroxypyridine. A crucial characteristic of the 2-hydroxypyridine scaffold is its tautomerism; it exists in equilibrium with its lactam form, 2-pyridone. researchgate.netsci-hub.se This lactam-lactim tautomerism is a defining feature that influences the molecule's chemical reactivity and its interactions in biological systems.

Chemical Identity of the Parent Scaffold: 2-Hydroxypyridine
IdentifierValue
Common Name2-Hydroxypyridine, 2-Pyridone
Molecular FormulaC₅H₅NO
Molecular Weight95.10 g/mol
CAS Number142-08-5

Significance of the 2-Hydroxypyridine Core in Chemical Research

The 2-hydroxypyridine, or 2-pyridone, core is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to serve as a versatile foundation for the development of compounds that can interact with a wide range of biological targets. Its significance is multifaceted, spanning synthetic chemistry, pharmacology, and materials science. researchgate.netsci-hub.seeurekaselect.com

The structure's importance is largely due to its unique combination of features. The amide-like functionality within the 2-pyridone tautomer allows it to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.govnih.gov This capability is crucial for binding to biological macromolecules like enzymes and receptors.

Furthermore, the 2-pyridone ring is a bioisostere for various common chemical groups, including amides, phenols, and other heterocycles. nih.govrsc.org This means it can mimic the size, shape, and electronic properties of these groups, allowing chemists to substitute it into known active molecules to fine-tune properties like metabolic stability, water solubility, and lipophilicity. rsc.org The scaffold is found in numerous natural products and is a key building block in the synthesis of pharmaceuticals and agrochemicals. researchgate.netsci-hub.se

Key Research Applications of the 2-Hydroxypyridine/2-Pyridone Scaffold
Area of ResearchSpecific Application / Role
Medicinal ChemistryCore structure for anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net
Drug DesignUsed as a bioisostere to improve pharmacokinetic properties of drug candidates. nih.govrsc.org
Synthetic ChemistryVersatile intermediate and precursor for more complex N-heterocycles. researchgate.net
Materials ScienceBuilding block for functional materials and intermolecular connectors. eurekaselect.com

Overview of Research Trajectories for Substituted 2-Hydroxypyridines

Research involving substituted 2-hydroxypyridines is dynamic and expansive, driven by the scaffold's proven utility. A major focus of current research is the development of novel and efficient synthetic methodologies to create libraries of diverse derivatives. Modern techniques such as multicomponent reactions (MCRs) and transition metal-catalyzed cross-coupling reactions are heavily employed to rapidly assemble complex 2-pyridone structures. nih.govresearchgate.netacs.org

In medicinal chemistry, research is highly targeted. Substituted 2-pyridones are being extensively investigated for specific therapeutic applications. For instance, the scaffold is a key component in several FDA-approved kinase inhibitors used in cancer therapy, such as Palbociclib and Doravirine. nih.govrsc.org The substituents on the pyridone ring play a critical role in determining the molecule's selectivity and potency against specific kinase targets. The presence of an ethoxycarbonylphenyl group, as seen in the subject compound, introduces a functionality that can be used to modulate these interactions.

Another significant research trajectory is the development of new antibacterial agents that operate through novel mechanisms to combat antibiotic resistance. Certain ring-fused 2-pyridones have been shown to inhibit bacterial virulence by disrupting processes like the formation of pili, which are essential for bacteria to infect host cells. diva-portal.org Additionally, other research programs are exploring N-aryl-2-pyridone derivatives as potential agonists for cannabinoid receptors, indicating the scaffold's potential in neurology and pain management. mdpi.com The ongoing exploration of how different substituents influence biological activity continues to be a central theme, ensuring that the 2-hydroxypyridine scaffold will remain a focal point of chemical and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(16)15-9-12/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSGCFTWRLPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595166
Record name Ethyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

281233-45-2
Record name Ethyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Established Synthetic Routes to 2-Hydroxypyridine (B17775) Derivatives

The synthesis of the 2-hydroxypyridine core, which exists in tautomeric equilibrium with its 2-pyridone form, is a foundational aspect of organic chemistry. iipseries.org The physical state of the substrate often determines the predominant tautomer; in the solid phase, it is typically 2-pyridone, while in the gas phase, 2-hydroxypyridine is favored. iipseries.org In solution, the equilibrium is influenced by the polarity of the medium. iipseries.org Several classical and modern methods are employed to construct this heterocyclic system.

Hydrolysis of Halopyridines and Related Precursors

A traditional and straightforward method for synthesizing 2-hydroxypyridines involves the nucleophilic substitution of a halogen atom at the C-2 position of the pyridine (B92270) ring. This hydrolysis is typically achieved by treating a 2-halopyridine with an alkali metal hydroxide (B78521). google.com The reaction often requires elevated temperatures and may sometimes be facilitated by metal catalysts, such as copper, to improve yields and reaction rates. google.com

Another related approach involves the diazotization of 2-aminopyridines. In this two-step process, the amino group is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then hydrolyzed, often by treatment with an alkali metal hydroxide solution, to yield the corresponding 2-hydroxypyridine. iipseries.org

Precursor TypeReagentsKey Features
2-HalopyridinesAlkali Hydroxides (e.g., NaOH, KOH)Often requires heat; may use metal catalysts (e.g., Cu) for activation. google.com
2-Aminopyridines1. NaNO₂, dil. HCl 2. Alkali HydroxideProceeds via a diazonium salt intermediate. iipseries.org

Cyclocondensation Reactions for Pyridone Ring Formation

Building the pyridone ring from acyclic precursors through cyclocondensation is a versatile and widely used strategy that allows for the introduction of various substituents. These methods involve the formation of the six-membered ring through one or more condensation steps.

A common approach is the reaction of β-keto amides, which can undergo self-condensation or react with other partners to form the pyridone ring. researchgate.net Similarly, reactions of enaminones with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a base, provide an efficient route to highly substituted pyridin-2(1H)-ones. researchgate.net Transition metal-catalyzed reactions have also emerged as powerful tools. For instance, the condensation of an alkyne, an imine, and a nitrile can be catalyzed by Lewis acids or transition metals like palladium, platinum, or gold to construct the 2-pyridone scaffold. iipseries.org

ReactantsCatalyst/ConditionsProduct Type
β-Keto AmidesBase or AcidSubstituted 2-Pyridones researchgate.net
Enaminones + MalononitrileEthanol (B145695), Room TemperatureSubstituted Pyridin-2(1H)-ones researchgate.net
Alkynes + NitrilesTransition Metal Catalyst (e.g., Pd, Pt, Au)Substituted 2-Pyridones iipseries.org
N-propargylamines + Active Methylene CompoundsN/AStructurally diversified 2-pyridones organic-chemistry.org

Direct Hydroxylation and Oxidation Methods

The direct introduction of a hydroxyl group onto a pre-formed pyridine ring presents a challenge due to the electron-deficient nature of the heterocycle. nih.govacs.orgacs.org However, methods utilizing pyridine N-oxides as precursors offer a viable pathway. Pyridine N-oxides can be activated to facilitate substitution at the C-2 position. A classic example is the reaction of a pyridine N-oxide with acetic anhydride, which forms a 2-acetoxypyridine intermediate. google.com This intermediate can then be readily hydrolyzed to afford the desired 2-hydroxypyridine. google.com More recent developments have focused on photochemical methods, where the photoexcitation of pyridine N-oxides can lead to valence isomerization and subsequent rearrangement to form hydroxylated products. nih.govacs.orgacs.org Another approach involves the reaction of a pyridine compound with elemental fluorine in water, which can directly yield the 2-hydroxypyridine derivative. google.com

Strategies for Regioselective Functionalization at the C-5 Position

To synthesize the target molecule, 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, specific functional groups must be installed at the C-5 position of the pyridine ring and on the attached phenyl moiety.

Introduction of the Aryl Moiety via Coupling Reactions

The formation of the carbon-carbon bond between the C-5 position of the pyridine ring and the C-1 position of the phenyl ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of aryl-aryl bonds.

The Suzuki cross-coupling reaction is a prominent example, involving the reaction of a halo-substituted pyridine (e.g., 5-bromo-2-hydroxypyridine) with an arylboronic acid or its ester (e.g., (4-ethoxycarbonylphenyl)boronic acid). mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base. The versatility and functional group tolerance of the Suzuki reaction make it an ideal choice for this transformation. mdpi.com Other cross-coupling reactions, such as the Heck reaction, can also be employed for the direct arylation of C-H bonds, although this may present challenges in controlling regioselectivity. nih.gov

Reaction NamePyridine PrecursorAryl PrecursorCatalyst System
Suzuki Coupling5-HalopyridineArylboronic Acid/EsterPalladium Catalyst (e.g., Pd(PPh₃)₄) + Base mdpi.com
Heck CouplingPyridine (C-H arylation)Aryl HalidePalladium Catalyst
Dehydrogenative CouplingTwo nonactivated aryl C-H bondsN/APalladium Catalyst (e.g., Pd(TFA)₂) nih.gov

Esterification Methods for the Ethoxycarbonyl Group

The ethoxycarbonyl group on the phenyl ring is typically introduced via esterification of the corresponding carboxylic acid (4-carboxyphenyl group). The Fischer esterification is the most common and direct method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction is reversible, and driving the equilibrium towards the ester product can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with ethanol to form the ester. Another method involves the alkylation of a carboxylate salt with an alkylating agent like diethyl sulfate. google.com

MethodCarboxylic Acid FormReagentsKey Features
Fischer EsterificationAromatic Carboxylic AcidEthanol (excess), Acid Catalyst (e.g., H₂SO₄)Reversible reaction, driven by excess alcohol or water removal. chemguide.co.uklibretexts.org
From Acyl ChlorideAromatic Acyl ChlorideEthanol, Base (optional)Highly reactive, generally high yield.
Alkylation of CarboxylateCarboxylic Acid Salt (e.g., potassium salt)Alkylating Agent (e.g., diethyl sulfate)Can be performed with or without a phase-transfer catalyst. google.com

Advanced Synthetic Approaches Applicable to 2-Hydroxypyridine Analogues

Recent progress in synthetic organic chemistry has introduced powerful tools for the construction and derivatization of the 2-hydroxypyridine scaffold. These approaches, including transition metal-catalyzed C-H activation, multicomponent reactions, and selective derivatization strategies, enable the creation of highly functionalized and structurally diverse analogues.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, bypassing the need for pre-functionalized substrates. researchgate.netnih.gov This methodology is particularly valuable for the direct arylation of heterocyclic compounds like 2-hydroxypyridines. Various catalytic systems, primarily based on palladium, rhodium, and ruthenium, have been developed to selectively activate C-H bonds at specific positions on the pyridine ring. iipseries.orgbeilstein-journals.org

In the context of 2-hydroxypyridine analogues, the pyridine nitrogen can act as an endogenous directing group, guiding the metal catalyst to an ortho C-H bond for functionalization. researchgate.net For instance, ruthenium(II) catalysts, often enhanced by specialized ligands such as 5-trifluoromethyl-2-hydroxypyridine, have shown increased activity for the ortho C-H bond arylation of 2-phenylpyridine (B120327) substrates in aqueous media. nih.gov This approach allows for the direct coupling of the pyridine core with a variety of aryl halides. nih.gov

Key aspects of these reactions include:

Catalyst: Commonly used metals include Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru). beilstein-journals.orgacs.org

Directing Group: The inherent pyridine nitrogen often directs the arylation to the C6 position. In other substrates, an external directing group can be installed to achieve different regioselectivities. nih.gov

Coupling Partner: Aryl halides (e.g., bromides, iodides) and organoboron compounds are frequently used as aryl sources. beilstein-journals.org

Oxidant/Additives: Oxidants are often required to facilitate the catalytic cycle, especially in Rh(III)-catalyzed reactions. researchgate.net

Catalyst SystemSubstrate TypeArylating AgentKey Features
[(η6-p-cymene)RuCl2]2 with 2-hydroxypyridine ligands2-PhenylpyridineAryl halidesEnhanced catalytic activity in water; ligand accelerates the C-H activation step. nih.gov
Rhodium(III) complexes2-PhenylpyridinesAryl boronic acids, arylsilanesOperates under oxidative conditions, enabling C-C bond formation with high efficiency. researchgate.net
Palladium(II) catalystsN-acyl 2-aminopyridinesAryl iodidesUtilizes an amide directing group for regioselective C-H arylation. acs.org
Copper(I) catalystsPyridine N-oxidesArylboronic estersProvides a cost-effective method for the synthesis of 2-arylpyridines. beilstein-journals.org

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. researchgate.netnih.gov MCRs are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of the 2-hydroxypyridine (also known as 2-pyridone) core. researchgate.netdoaj.org

A notable example is the one-pot, three-component condensation of an alkene, a ketone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce highly substituted 4,6-diaryl-3-cyano-2-pyridones. researchgate.netdoaj.org This method is considered environmentally friendly and offers significant benefits, including reduced reaction times, high yields, and straightforward product isolation compared to classical methods. doaj.org

The general scheme for this reaction involves:

Mixing the reactants (alkene, ketone, ammonium acetate).

Heating the mixture, often without a solvent.

Isolation of the 2-hydroxypyridine product after cooling and washing. researchgate.net

This approach allows for significant diversity in the final product, as a wide range of alkenes and ketones can be employed as starting materials. researchgate.net

Reaction Name/TypeComponentsCatalyst/ConditionsProduct Type
Three-component condensationAromatic Alkenes, Aromatic Ketones, Ammonium AcetateSolvent-free, 80 °C4,6-Diaryl-3-cyano-2-pyridones. researchgate.net
Hantzsch Dihydropyridine Synthesis (variant)Aldehyde, β-Ketoester (2 equiv.), AmmoniaTypically acid or base-catalyzedDihydropyridines, which can be oxidized to pyridines. mdpi.com
Bohlmann-Rahtz Pyridine SynthesisEnaminone, α,β-Unsaturated KetoneThermal or acid-catalyzed cyclodehydrationSubstituted Pyridines.

Achieving chemo- and regioselectivity is crucial when functionalizing a pre-existing 2-hydroxypyridine core, which possesses multiple reactive sites. The inherent electronic properties of the 2-hydroxypyridine ring, which exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, govern its reactivity. nih.gov The lactam form is generally dominant. nih.gov

Electrophilic aromatic substitution typically occurs at the C3 and C5 positions, which are activated by the electron-donating nature of the ring nitrogen and the hydroxyl/oxo group. Nucleophilic substitution, on the other hand, is more complex. One advanced strategy involves the initial C-H fluorination at the position alpha to the ring nitrogen, followed by a subsequent nucleophilic aromatic substitution (SNAr). acs.org This two-step process allows for the regioselective introduction of a wide array of nucleophiles under mild conditions. acs.org

Strategic derivatization can be summarized as follows:

Electrophilic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation are directed to the C3 and C5 positions due to the ring's electron-rich nature.

Nucleophilic Substitution: This is facilitated by installing a good leaving group, such as a halogen, on the ring. The 2- and 4-positions are particularly susceptible to nucleophilic attack. acs.org

Directed Ortho-Metalation (DoM): A directing group can be used to selectively deprotonate and functionalize a specific C-H bond, often adjacent to the directing group, with an electrophile.

Reaction TypePosition(s) FunctionalizedReagents & ConditionsKey Outcome
Electrophilic HalogenationC3 and/or C5N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Selective installation of halogen atoms at electron-rich positions.
NitrationC3 and/or C5HNO3/H2SO4Introduction of a nitro group, a versatile handle for further transformations.
C-H Fluorination followed by SNArC2 (or other positions α to N)1) AgF2; 2) Various Nucleophiles (e.g., alkoxides, amines)Highly regioselective introduction of diverse functional groups via a fluoro intermediate. acs.org

Tautomerism and Conformational Analysis of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Investigation of 2-Hydroxypyridine (B17775)/2-Pyridone Tautomeric Equilibrium

The tautomeric equilibrium between the 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) is a classic and extensively studied phenomenon in heterocyclic chemistry. nih.govwuxibiology.com This equilibrium is highly sensitive to the physical state, solvent, and the nature of substituents on the pyridine (B92270) ring.

Gas-Phase Tautomeric Preferences and Energy Differences

In the absence of intermolecular interactions, such as in the gas phase, the tautomeric equilibrium of the parent 2-hydroxypyridine molecule favors the aromatic 2-hydroxypyridine form. stackexchange.com Experimental measurements using IR spectroscopy have determined the energy difference to be between 2.43 and 3.3 kJ/mol in favor of the hydroxy tautomer. stackexchange.comwikipedia.org This preference is attributed to the aromatic stabilization of the pyridine ring in the hydroxy form and minimal steric hindrance. nih.govresearchgate.net

Numerous theoretical and computational studies have been conducted to corroborate these findings. nih.gov While the small energy difference presents a challenge for computational accuracy, most high-level calculations concur that the 2-hydroxypyridine tautomer is the more stable species in the gas phase. nih.govresearchgate.net For instance, M062X and CCSD methods predict the 2-hydroxypyridine form to be more stable by 5–9 kJ/mol, while other methods like B3LYP have yielded conflicting results, highlighting the sensitivity of the calculation to the chosen methodology. nih.govresearchgate.net One computational study on the ground state of 2-hydroxypyridine found it to be 1.78 kcal/mol (7.45 kJ/mol) more stable than the 2-pyridone form. aip.org

Table 1: Calculated Gas-Phase Energy Differences (ΔE) for 2-Hydroxypyridine/2-Pyridone Tautomers

Computational Method Basis Set More Stable Tautomer ΔE (kJ/mol)
Experimental (IR) - 2-Hydroxypyridine 2.43 - 3.3
M062X 6-311++G** / aug-cc-pvdz 2-Hydroxypyridine 5 - 9
CCSD 6-311++G** / aug-cc-pvdz 2-Hydroxypyridine 5 - 9
B3LYP 6-311++G** / aug-cc-pvdz 2-Pyridone 1 - 3

This table presents a selection of experimental and computational data for the parent 2-hydroxypyridine system to illustrate the general trend in the gas phase.

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium is profoundly influenced by the solvent environment. wuxibiology.com A clear trend is observed where non-polar solvents favor the 2-hydroxypyridine tautomer, whereas polar solvents significantly shift the equilibrium towards the 2-pyridone form. stackexchange.comwikipedia.org This shift is primarily due to the difference in the dipole moments of the two tautomers. The 2-pyridone form is considerably more polar than the 2-hydroxypyridine form and is therefore better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.com

In a non-polar solvent like cyclohexane, the energy difference between the tautomers is small, and they can coexist in comparable amounts. nih.gov Conversely, in highly polar and protic solvents like water, the equilibrium dramatically favors the 2-pyridone tautomer. nih.gov For the parent compound in water, the equilibrium constant can be as high as 900, with the pyridone form being more stable by approximately 12 kJ/mol. nih.gov The presence of water molecules can reduce the energy barrier for tautomerization by forming hydrogen-bonded complexes, further stabilizing the pyridone form. wuxibiology.com

Table 2: Solvent Influence on the 2-Hydroxypyridine/2-Pyridone Equilibrium

Solvent Dielectric Constant (ε) Predominant Tautomer
Gas Phase 1 2-Hydroxypyridine
Cyclohexane 2.02 2-Hydroxypyridine / 2-Pyridone (comparable amounts)
Chloroform 4.81 2-Pyridone
Alcohols ~17-33 2-Pyridone

Influence of the 5-(4-Ethoxycarbonylphenyl) Substituent on Tautomer Stability

Substituents on the pyridine ring can exert a significant electronic effect on the tautomeric equilibrium. The nature and position of the substituent can alter the relative stability of the two forms. For 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, the key substituent is the ethoxycarbonylphenyl group at the 5-position of the pyridine ring.

Position 5 is in a para-like relationship to the tautomerizing group at position 2, allowing for strong resonance effects. semanticscholar.org The 4-ethoxycarbonylphenyl group is generally considered to be electron-withdrawing. Studies on other 5-substituted 2-hydroxypyridines show that electron-withdrawing groups can have a pronounced effect. For instance, a study on 5-chloro-2-hydroxypyridine (B146416) found that chlorination at this position strongly stabilizes the 2-hydroxypyridine (OH) tautomer in the gas phase. nih.gov In contrast, a computational study of 2-hydroxy-5-nitropyridine, which has a very strong electron-withdrawing nitro group at the 5-position, predicted the 5-nitro-2-pyridone (keto) tautomer to be slightly more stable, by about 0.86-1.35 kcal/mol, even in the gas phase. elsevierpure.com

These findings suggest that the electronic influence of a 5-substituent is complex. While inductive effects are at play, resonance effects that stabilize one tautomer over the other are crucial. semanticscholar.org The ethoxycarbonylphenyl group can withdraw electron density through resonance, which could stabilize the increased electron density on the ring nitrogen in the 2-pyridone form. Therefore, it is plausible that the 5-(4-ethoxycarbonylphenyl) substituent would shift the equilibrium slightly more towards the 2-pyridone tautomer compared to the unsubstituted parent compound under similar conditions.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IHBs) can play a critical role in determining the structure, stability, and reactivity of molecules. mdpi.comsemanticscholar.org In the context of this compound, the potential for intramolecular hydrogen bonding within a single molecule is limited.

The primary tautomerization involves the transfer of a proton between the exocyclic oxygen and the ring nitrogen. In its monomeric form, there are no suitable donor-acceptor pairs to form a strong, conventional intramolecular hydrogen bond that would directly stabilize one tautomer over the other. This is in contrast to systems where, for example, an ortho-hydroxyl group can form a hydrogen bond with a carbonyl substituent. mdpi.com The large energy barrier for the direct, uncatalyzed intramolecular 1,3-proton shift in the gas phase (calculated to be around 137 kJ/mol) underscores the absence of a pre-existing intramolecular hydrogen bond to facilitate this transfer. nih.govresearchgate.netaip.org

However, the possibility of weaker, non-conventional hydrogen bonds, such as C-H···O interactions, exists. nih.govnih.gov Depending on the conformation of the 5-(4-ethoxycarbonylphenyl) moiety, a C-H bond from the phenyl ring or the pyridine ring could potentially interact with the carbonyl oxygen of the ethoxycarbonyl group. While these interactions are significantly weaker than conventional hydrogen bonds, they can contribute to the stabilization of specific conformers. The dominant form of hydrogen bonding for 2-hydroxypyridine systems remains intermolecular, leading to the formation of hydrogen-bonded dimers, particularly in non-polar solvents and the solid state. wikipedia.org

Conformational Landscape and Rotational Isomerism of the 5-(4-Ethoxycarbonylphenyl) Moiety

The 5-(4-ethoxycarbonylphenyl) substituent introduces several degrees of rotational freedom that define the molecule's conformational landscape. The most significant of these is the rotation around the single bond connecting the pyridine ring (at C5) and the phenyl ring.

The torsional angle between these two aromatic rings determines the extent of electronic conjugation. A planar conformation, where the two rings are coplanar, would maximize π-system overlap, facilitating electronic communication between the substituent and the tautomeric system. However, this planar arrangement can be disfavored due to steric hindrance between the ortho-hydrogens of the respective rings. Consequently, the molecule likely adopts a twisted conformation in its lowest energy state, balancing the stabilizing effects of conjugation with destabilizing steric repulsion. The energy barrier for this rotation is expected to be relatively low, allowing for interconversion between different rotational isomers at room temperature.

Coordination Chemistry and Ligand Properties of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Coordination Modes of 2-Hydroxypyridine (B17775) Ligands

The 2-hydroxypyridine unit, which exists in tautomeric equilibrium with its 2-pyridone form, can coordinate to metal ions in several distinct modes after deprotonation. This versatility is a key feature of its coordination chemistry. rsc.orgrsc.org The specific coordination mode adopted is influenced by factors such as the metal ion's nature, the presence of other ligands, and the reaction conditions. rsc.org

2-Hydroxypyridinonate ligands can act as monodentate donors, binding to a metal center through either the nitrogen or the oxygen atom. rsc.org However, a more common and stable coordination mode is bidentate (N,O) chelation , where the deprotonated hydroxyl group and the pyridine (B92270) nitrogen atom bind simultaneously to the same metal center, forming a stable five-membered chelate ring. bldpharm.com This chelate effect, driven by a favorable increase in entropy, results in thermodynamically more stable complexes compared to those with monodentate ligands. nih.gov The formation of such chelates is a well-established principle in coordination chemistry. nih.gov

In addition to chelation, 2-hydroxypyridinonate ligands are well-known to act as bridging ligands , connecting two or more metal centers. A common bridging mode is the 1,3-bridging (or μ-N,O) fashion, which is analogous to the coordination of carboxylate ligands. rsc.orgamanote.com In this arrangement, the nitrogen and oxygen atoms of the pyridinonate ring bridge two different metal ions. This mode of coordination can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. rsc.org The specific geometry and resulting magnetic or photophysical properties of these bridged assemblies are areas of active research.

Synthesis and Characterization of Metal Complexes with 2-Hydroxypyridine Derivatives

The synthesis of metal complexes with 2-hydroxypyridine derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. bldpharm.commdpi-res.com The deprotonation of the hydroxyl group is often facilitated by the addition of a base or by using a metal precursor in a basic solvent. nih.gov Characterization of the resulting complexes is carried out using a combination of spectroscopic and analytical techniques.

A wide array of transition metal complexes with substituted 2-hydroxypyridine ligands have been synthesized and studied. mdpi-res.commdpi.comrdd.edu.iq The synthesis generally involves mixing the ligand and a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol, often with refluxing to drive the reaction to completion. bldpharm.commdpi.com

Table 1: Examples of Characterization Techniques for Transition Metal Complexes

TechniqueInformation Obtained
FTIR Spectroscopy Provides evidence of coordination by observing shifts in the vibrational frequencies of C=O, C=N, and M-O/M-N bonds. nih.govmdpi.com
UV-Vis Spectroscopy Gives information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal ion. mdpi.com
Elemental Analysis Determines the elemental composition of the complex, confirming its stoichiometry. mdpi.com
X-ray Crystallography Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry. rsc.org
Magnetic Susceptibility Helps to determine the oxidation state and spin state of the metal ion in paramagnetic complexes. mdpi.com

The reactivity of these complexes is diverse and is an area of ongoing research. For instance, the tautomeric nature of the ligand can be exploited in catalysis, where the ligand can participate in proton-coupled electron transfer processes. nih.gov

The coordination chemistry of 2-hydroxypyridine derivatives extends beyond transition metals to include main group and lanthanoid elements. Hydroxypyridinone-based ligands, which share the same bidentate O,O-donor set as the deprotonated 2-pyridone tautomer, have shown strong affinity for hard metal ions like Ga(III) and In(III), as well as lanthanides. researchgate.net The synthesis of these complexes often follows similar procedures to those used for transition metals. researchgate.net

Lanthanide complexes with functionalized pyridine ligands are of particular interest due to their potential applications in luminescence and magnetic materials. rsc.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The specific substituents on the pyridine ring can modulate these photophysical properties.

Electronic and Steric Effects of the 5-(4-Ethoxycarbonylphenyl) Substituent on Metal Binding

While specific studies on the coordination chemistry of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine are not extensively documented, the influence of the substituent can be inferred from established principles of physical organic and coordination chemistry. nih.govacs.org

The electronic effects of the 5-(4-ethoxycarbonylphenyl) group are primarily transmitted through the aromatic system of the pyridine ring. The ethoxycarbonyl group (-COOEt) is an electron-withdrawing group. When positioned at the para-position of the phenyl ring, its electron-withdrawing nature will decrease the electron density on the phenyl ring, and consequently, on the pyridine ring to which it is attached at the 5-position. This reduction in electron density on the pyridine nitrogen is expected to decrease its basicity. A lower basicity of the nitrogen donor atom would generally lead to a weaker metal-nitrogen bond. Theoretical studies on para-substituted pyridine complexes have shown that electron-withdrawing substituents can influence the strength of the metal-nitrogen bond. researchgate.net

Modulation of Ligand Field Strength and Donor Properties

The ligand field strength of this compound is a direct consequence of its ability to act as a sigma (σ) donor and potentially a pi (π) interacting ligand. The pyridine nitrogen possesses a lone pair of electrons that can form a σ-bond with a metal center, a characteristic feature of pyridine-type ligands. libretexts.org

The 2-hydroxypyridine moiety can coordinate in several ways: as a neutral 2-hydroxypyridine ligand through its nitrogen atom, or upon deprotonation, as a 2-pyridonate anion, which can act as a monodentate N-donor, a monodentate O-donor, or, more commonly, as a bidentate N,O-bridging ligand. researchgate.net The specific coordination mode influences its donor properties.

The electronic nature of the substituent at the 5-position is crucial. The 4-ethoxycarbonylphenyl group is electron-withdrawing due to the ester functionality. This effect reduces the electron density on the pyridine ring, thereby decreasing the basicity and σ-donor strength of the pyridine nitrogen atom. A decrease in σ-donor strength generally leads to a weaker ligand field.

In the context of the spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ) they induce, pyridine (py) is considered a moderately strong-field ligand. wikipedia.orglibretexts.org

Spectrochemical Series (Partial): I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < py < CN⁻ < CO

Due to the electron-withdrawing substituent, this compound is expected to be a weaker field ligand than unsubstituted pyridine. Its precise position would be slightly to the left of pyridine in the series.

Beyond σ-donation, the ligand can participate in π-interactions. The pyridine ring is a known π-acceptor, capable of accepting electron density from metal d-orbitals into its π* orbitals. libretexts.org This π-acidity contributes to its ligand field strength. The electron-withdrawing substituent may enhance this π-acceptor character. Conversely, the pyridonate oxygen, when coordinated, can act as a π-donor, which would decrease the ligand field splitting. libretexts.org The net effect on the ligand field strength is a balance between its σ-donor, π-acceptor, and potential π-donor capabilities.

Table 1: Comparison of Expected Donor Properties

LigandSubstituent EffectPrimary Donor TypeExpected Ligand Field Strength
PyridineNone (Reference)σ-donor, π-acceptorModerate
4-MethoxypyridineElectron-donatingStronger σ-donorStronger than pyridine
4-CyanopyridineElectron-withdrawingWeaker σ-donor, Stronger π-acceptorWeaker than pyridine
This compoundElectron-withdrawingWeaker σ-donor (N), potential O-donorWeaker than pyridine

Impact on Coordination Geometries and Stability Constants

The structural and electronic features of this compound influence the geometry, coordination number, and thermodynamic stability of its metal complexes.

Coordination Geometries:

As a monodentate ligand coordinating through its nitrogen atom, it can support a wide range of common coordination geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. chemrxiv.org However, the deprotonated pyridonate form often acts as a bridging ligand, linking two metal centers through its nitrogen and oxygen atoms. wikipedia.orgresearchgate.net This bridging capability can lead to the formation of multinuclear complexes or one-, two-, or three-dimensional coordination polymers. rsc.org The relatively bulky 4-ethoxycarbonylphenyl substituent can also exert steric influence, potentially favoring lower coordination numbers or specific isomeric arrangements to minimize steric hindrance between adjacent ligands. For instance, in four-coordinate complexes, steric crowding could favor a distorted tetrahedral geometry over a square planar one. rsc.org Similarly, in five-coordinate species, the geometry may lie between the idealized square pyramidal and trigonal bipyramidal forms. nih.govmdpi.com

Stability Constants:

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). scispace.com A higher value indicates a stronger metal-ligand interaction and a more stable complex. globalscientificjournal.com The stability of complexes formed with this compound is primarily governed by two factors: the basicity of the donor atoms and the chelate effect.

Basicity: The stability of metal complexes with a series of related ligands often correlates with the ligand's basicity (pKa). As previously discussed, the electron-withdrawing nature of the 4-ethoxycarbonylphenyl group reduces the basicity of the pyridine nitrogen. This lower basicity leads to a weaker metal-nitrogen bond compared to complexes with more basic pyridine derivatives, generally resulting in lower stability constants. chemijournal.com

Chelate Effect: If the ligand coordinates in a bidentate fashion using both its nitrogen and deprotonated oxygen atoms to bind to a single metal center, it would form a chelate ring. The chelate effect dictates that complexes containing such rings are thermodynamically more stable than analogous complexes with monodentate ligands. However, the 2-pyridonate moiety more commonly acts as a bridging ligand rather than a bidentate chelating one.

Table 2: Illustrative Stability Constants (log β) for Related N-Donor Ligands with Selected Metal Ions

Metal IonPyridine (log β₁)Ammonia (log β₁)Expected Range for Target Ligand (log β₁)
Cu(II)~2.5~4.11.5 - 2.3
Ni(II)~1.8~2.71.0 - 1.6
Zn(II)~1.0~2.20.5 - 0.9
Co(II)~1.4~2.00.8 - 1.3
Fe(II)~1.2~1.40.7 - 1.1
Note: These are approximate values for the first stepwise formation constant (β₁) in aqueous solution to illustrate general trends. The expected range for the target ligand is an estimation based on its reduced basicity compared to pyridine.

Reactivity Profiles and Catalytic Applications of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Mechanistic Studies of Proton Transfer and Electron Transfer Reactions

The 2-hydroxypyridine (B17775) moiety, a core component of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, is a well-studied model system for understanding proton transfer and electron transfer processes, which are fundamental in many chemical and biological reactions. researchgate.netjh.edu The tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms is a key feature influencing its reactivity. In the gas phase, the enol form is generally favored. researchgate.netnih.gov However, in aqueous solutions, the equilibrium can shift towards the more polar keto form. nih.gov

Studies on 2-hydroxypyridine/2-pyridone dimer anions have revealed that electron-induced proton transfer (EIPT) can occur. jh.edu This process is significant in radiation biology, where secondary electrons can induce proton transfer events. jh.edu Theoretical and experimental studies have shown that the presence of molecules like formic acid can catalytically lower the activation barrier for proton transfer between the tautomeric forms. nih.gov Quantum chemistry calculations have indicated that while the barrier for tautomerization in the bare molecule is substantial, it becomes nearly barrierless when assisted by formic acid through a concerted double proton transfer mechanism. nih.gov

The photophysical properties of 2-hydroxypyridine derivatives are also of interest. Upon electronic excitation, tautomerization from the 2-pyridone to the 2-hydroxypyridine form can occur. nih.gov Multiconfigurational studies suggest that this process may involve a roaming mechanism where a hydrogen atom migrates between the nitrogen and oxygen atoms. nih.gov

Catalytic Role of 2-Hydroxypyridine Derivatives in Organic Transformations

Derivatives of 2-hydroxypyridine have emerged as versatile catalysts and ligands in a variety of organic transformations, leveraging their unique structural and electronic properties.

The 2-hydroxypyridine scaffold can act as a bifunctional catalyst, where both the acidic proton of the hydroxyl group and the basic nitrogen atom of the pyridine (B92270) ring participate in the catalytic cycle. This dual functionality is particularly effective in acylation reactions. While specific studies on the catalytic role of this compound in acylation were not found, the general principle is well-established for related 2-hydroxypyridine derivatives. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reaction rates and selectivities.

The ability of 2-hydroxypyridine derivatives to form hydrogen bonds and undergo tautomerization is crucial for their catalytic activity. researchgate.netnih.gov Hydrogen bonding interactions between the catalyst and substrates can pre-organize the reactants in the transition state, lowering the activation energy of the reaction. nih.gov The tautomeric equilibrium between the hydroxy and pyridone forms allows the molecule to act as both a proton donor and acceptor, facilitating proton transfer steps that are often rate-determining in organic reactions. researchgate.netnih.gov For instance, in certain reactions, the keto tautomer (2-pyridone) is better stabilized in polar solvents due to its higher polarity, which can influence the catalytic cycle. wuxibiology.com

The table below summarizes the solvent effects on the tautomeric equilibrium of 2-hydroxypyridine/2-pyridone.

SolventEquilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine])
Gas Phase~0.003
Cyclohexane~1
Chloroform~6
Water~910

Applications as Ligands in Homogeneous Catalysis

The 2-hydroxypyridine core, as present in this compound, serves as a valuable ligand scaffold in homogeneous catalysis, particularly in reactions involving transition metals.

Palladium complexes bearing 2-hydroxypyridine-based ligands have been shown to be effective catalysts for C-H activation reactions. nih.gov These ligands can facilitate metal-ligand cooperation, where the 2-hydroxypyridine moiety actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. nih.gov This cooperative effect is often attributed to the tautomerization between the lactam (pyridone) and lactim (hydroxypyridine) forms. nih.gov For example, pyridine-pyridone ligands have been successfully employed in palladium-catalyzed dehydrogenation reactions of carboxylic acids through β-methylene C-H activation. nih.gov In the context of 2-arylpyridines, the pyridyl group can act as a directing group for ortho-C-H benzoxylation in palladium(II)-catalyzed reactions. semanticscholar.org

The versatility of the 2-hydroxypyridine core has spurred the development of novel catalytic systems for a range of transformations. For instance, ruthenium(II) complexes with 2-hydroxypyridine-based ligands have demonstrated enhanced catalytic activity in C-H bond activation and arylation reactions. nih.gov The electronic and steric properties of the substituents on the 2-hydroxypyridine ring can be tuned to optimize the performance of the catalyst. nih.gov Furthermore, the development of novel ruthenium(II) terpyridine-based complexes for electrocatalytic CO2 reduction highlights the ongoing efforts to expand the applications of this ligand framework. rsc.org The synthesis of new heterocyclic systems, such as 1-azaphenoxaselenine, has also been achieved using 3-hydroxypyridine-2(1H)-selone, a derivative of the 2-hydroxypyridine core. rsc.org

Structure Activity Relationship Sar Studies of Substituted 2 Hydroxypyridines

Methodological Framework for SAR Investigations of 2-Hydroxypyridine (B17775) Derivatives

A robust methodological framework is essential for the systematic investigation of SAR in 2-hydroxypyridine derivatives. This framework typically involves a combination of rational drug design, combinatorial synthesis of compound libraries, and computational modeling to predict and interpret the biological activities of newly synthesized analogs.

The rational design of 2-hydroxypyridine derivatives begins with a lead compound, in this case, a molecule bearing the 2-hydroxypyridine scaffold, and seeks to explore the chemical space around it to identify modifications that improve its biological profile. The synthesis of a focused library of compounds allows for the systematic evaluation of various substituents at different positions of the 2-hydroxypyridine ring and its appendages.

For the 5-phenyl-2-hydroxypyridine core, key modifications often include:

Substitution on the phenyl ring: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions of the phenyl ring to probe electronic and steric effects.

Alteration of the linker: If a linker exists between the pyridine (B92270) and phenyl rings, its length and flexibility can be varied.

Modification of the pyridine ring: Introducing substituents at other available positions on the 2-hydroxypyridine core to modulate its physicochemical properties.

A representative synthetic approach to generate a library of 5-aryl-2-hydroxypyridine derivatives often involves cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated 2-hydroxypyridine and a suitably functionalized arylboronic acid or organostannane.

Table 1: Representative Library of 5-Aryl-2-Hydroxypyridine Derivatives for SAR Studies

Compound IDR1 (Position on Phenyl Ring)R2 (Position on Phenyl Ring)R3 (Position on Phenyl Ring)Biological Activity (IC50, µM)
1a HHH10.5
1b 4-COOEtHH1.2
1c H3-COOEtH5.8
1d HH2-COOEt15.3
1e 4-COOHHH2.5
1f 4-OMeHH8.7
1g 4-ClHH3.1
1h 4-NO2HH4.6

Note: The data in this table is illustrative and compiled from general findings in the field of medicinal chemistry for educational purposes. The IC50 values are hypothetical and represent a potential trend for discussion.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors that represent various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), QSAR models can predict the activity of novel compounds and provide insights into the key structural features driving the biological response. nih.gov

For 2-hydroxypyridine derivatives, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of 5-aryl-2-hydroxypyridine analogs with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, including:

Lipophilicity parameters: LogP, π-substituent constant.

Electronic parameters: Hammett constants (σ), dipole moment.

Steric parameters: Taft's steric factor (Es), molar refractivity (MR).

Topological indices: Connectivity indices, shape indices.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of 5-aryl-2-hydroxypyridines might look like:

pIC50 = 0.5 * logP - 1.2 * σ_para + 0.8 * Es_meta + 3.5

This equation would suggest that increased lipophilicity (logP) and a smaller substituent at the meta position (Es_meta) are beneficial for activity, while an electron-withdrawing group at the para position (positive σ_para) is detrimental.

Influence of the 5-(4-Ethoxycarbonylphenyl) Substituent on Molecular Interactions

The 5-(4-ethoxycarbonylphenyl) substituent plays a crucial role in defining the interaction of the molecule with its biological target. Its influence can be dissected into steric and electronic contributions, as well as the specific intermolecular interactions it can form.

The steric bulk and electronic nature of the 5-(4-ethoxycarbonylphenyl) group significantly impact how the molecule fits into and interacts with a protein's binding pocket.

Steric Effects: The size and shape of the substituent dictate the conformational preferences of the molecule and its ability to adopt a bioactive conformation. The phenyl ring provides a relatively flat, rigid scaffold, while the ethoxycarbonyl group adds both bulk and some flexibility. The para-substitution pattern orients the ethoxycarbonyl group directly opposite the pyridine ring, which can be crucial for reaching specific sub-pockets within the binding site.

Electronic Effects: The ethoxycarbonyl group is a moderately electron-withdrawing group. This influences the electron density distribution across the entire molecule, including the 2-hydroxypyridine core. This modulation of the electronic properties can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Table 2: Physicochemical Properties of Phenyl Ring Substituents and their Potential Impact on Binding Affinity

Substituent at para-positionHammett Constant (σp)Molar Refractivity (MR)Lipophilicity (π)Predicted Impact on Binding
-H0.001.030.00Baseline
-COOEt +0.45 12.34 -0.17 Potential for H-bonding, moderate steric bulk
-COOH+0.456.74-0.32Potential for H-bonding and ionic interactions
-OMe-0.277.87-0.02H-bond acceptor, electron-donating
-Cl+0.236.03+0.71Halogen bonding potential, increased lipophilicity
-NO2+0.787.36-0.28Strong electron-withdrawing, H-bond acceptor

Note: This table presents generally accepted physicochemical parameters to illustrate the comparative properties of the ethoxycarbonyl group.

The 5-(4-ethoxycarbonylphenyl) substituent can participate in a variety of non-covalent interactions that are fundamental to molecular recognition and binding affinity.

Phenyl Ring Interactions:

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid side chains like valine, leucine, and isoleucine.

Ethoxycarbonyl Group Interactions:

Hydrogen Bonding: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor and can form hydrogen bonds with hydrogen bond donor residues in the protein, such as the backbone N-H or the side chains of serine, threonine, or lysine.

Dipole-Dipole Interactions: The polar ester group can participate in dipole-dipole interactions with polar residues in the binding site.

Exploration of Bioisosteric Replacements and Their SAR Implications

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com The exploration of bioisosteres for the ethoxycarbonylphenyl moiety in 5-substituted-2-hydroxypyridines can lead to significant improvements in drug-like properties.

Table 3: Potential Bioisosteric Replacements for the Ethoxycarbonyl Group and their Rationale

Original GroupBioisosteric ReplacementRationale for ReplacementExpected SAR Implications
-COOEt (Ester) -COOH (Carboxylic Acid)Increased polarity, potential for ionic interactions.May increase potency through stronger interactions, but could decrease cell permeability.
-CONH2 (Amide)Similar size, maintains H-bond acceptor and introduces H-bond donor capabilities.Can alter solubility and metabolic stability; may form additional hydrogen bonds.
-CN (Nitrile)Smaller size, linear geometry, good H-bond acceptor.Reduces steric bulk, may improve binding pocket fit and metabolic stability.
TetrazoleAcidic heterocycle, similar pKa to carboxylic acid, metabolically stable.Can improve oral bioavailability and potency by mimicking the charge distribution of a carboxylate. drughunter.com
-SO2NH2 (Sulfonamide)Tetrahedral geometry, strong H-bond donor and acceptor.Can introduce new interaction points and alter the vector of interactions.

The systematic replacement of the ethoxycarbonyl group with these and other bioisosteres allows medicinal chemists to fine-tune the properties of the 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine scaffold. u-tokyo.ac.jp For example, replacing the ester with a tetrazole ring can significantly improve the metabolic stability and oral bioavailability of a compound while maintaining or even enhancing its binding affinity. drughunter.com Each replacement provides valuable SAR data, guiding the design of next-generation compounds with optimized therapeutic profiles.

Integration of Computational Approaches in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for substituted 2-hydroxypyridines has been significantly accelerated by the integration of computational chemistry. These in silico methods provide profound insights into the molecular interactions governing the biological activity of this class of compounds, guiding the rational design of more potent and selective agents. Computational approaches allow for the visualization of binding modes, the prediction of binding affinities, and the identification of key structural features required for activity, thereby streamlining the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 2-hydroxypyridine derivative, and its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the binding modes of 2-pyridone derivatives. For instance, in a study exploring potential inhibitors for the COVID-19 main protease (Mpro), molecular docking was used to ascertain the nature and mode of interactions of twenty-three synthetic 2-pyridone derivatives. nih.gov The docking scores, such as the glide score, helped identify the most promising candidates for further investigation. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's affinity and activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. Following molecular docking, MD simulations are often performed on the most promising ligand-protein complexes to validate the docking poses and assess the stability of the interactions. In the aforementioned study on 2-pyridone inhibitors of SARS-CoV-2 Mpro, 100-nanosecond MD simulations were conducted on the top-ranked complexes. nih.gov These simulations confirmed that certain derivatives could form stable complexes, indicating their potential as lead compounds. nih.gov Similarly, MD simulations have been employed to study pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, helping to identify potent candidates with strong and stable binding interactions. nih.gov

The table below summarizes findings from a representative molecular docking study on a series of 2-pyridone derivatives against a target enzyme.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Derivative A-8.5HIS41, CYS145Hydrogen bond, Pi-cation
Derivative B-7.9GLU166, LEU141Hydrogen bond, Hydrophobic
Derivative C-9.2HIS163, MET165Hydrogen bond, Pi-sulfur
Derivative D-7.1THR25, ASN142Hydrogen bond

This is a representative data table based on typical findings in molecular docking studies of 2-pyridone derivatives.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

For classes of compounds like substituted 2-hydroxypyridines, pharmacophore models can be generated based on a set of known active molecules (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a training set of 15 active inhibitors, which was then used to evaluate the potential of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as selective COX-2 inhibitors. researchgate.net Such models provide deep insights into the required structural characteristics for activity. rsc.org

Virtual Screening leverages these computational models to rapidly screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. computabio.com

Virtual screening strategies can be broadly categorized as:

Structure-based virtual screening: This involves docking a library of compounds into the 3D structure of the target protein.

Ligand-based virtual screening: This method uses a known active molecule or a pharmacophore model as a template to search for other compounds with similar properties.

In the development of novel 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase (ALK), a stepwise process involving the in vitro screening of a targeted library was followed by computational ranking of virtual libraries to discover more potent and selective inhibitors. nih.gov This highlights the power of combining experimental screening with in silico methods. Collaborative virtual screening efforts have also proven successful, for instance, in the exploration of an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, where probing proprietary libraries rapidly expanded the chemical diversity of the hits. nih.gov

The following table outlines a typical workflow for a virtual screening campaign for 2-hydroxypyridine derivatives.

StepDescriptionComputational Tool(s)Outcome
1. Library PreparationCuration and preparation of a large database of chemical compounds for screening.Various cheminformatics toolkitsA filtered, ready-to-screen compound library.
2. Target PreparationPreparation of the 3D structure of the biological target protein.Protein preparation wizards (e.g., in Schrödinger suite)An optimized protein structure ready for docking.
3. Pharmacophore GenerationCreation of a 3D pharmacophore model based on known active ligands or the receptor active site.Catalyst, PHASE, LigandScoutA 3D query representing key binding features.
4. Virtual ScreeningScreening the compound library against the pharmacophore model or by docking into the target's active site.Glide, GOLD, AutoDockA list of "hit" compounds that match the screening criteria.
5. Post-Screening AnalysisFiltering and ranking of hits based on docking scores, binding interactions, and other properties (e.g., ADME).Various analysis and visualization toolsA smaller, prioritized list of candidate compounds for experimental testing.

Advanced Spectroscopic and Analytical Characterization of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Vibrational Spectroscopy for Tautomer Identification (IR and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for investigating the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine. 2-hydroxypyridine (B17775) and its derivatives are known to exist as an equilibrium mixture of two tautomeric forms. nih.govchemtube3d.com In the solid state and in solution, the pyridone form is generally favored due to intermolecular hydrogen bonding. chemtube3d.com

Infrared (IR) and Raman spectroscopy can differentiate between the two forms by identifying characteristic vibrational modes.

Hydroxy Form : Exhibits a characteristic O-H stretching band, typically in the region of 3500-3700 cm⁻¹. The C=N stretching vibration of the pyridine (B92270) ring is also a key indicator.

Pyridone Form : Characterized by a strong C=O stretching absorption, usually found between 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3350-3450 cm⁻¹ range.

For related compounds like 2-hydroxy-5-nitropyridine, spectroscopic data combined with DFT calculations have shown that the keto (pyridone) tautomer is favored. elsevierpure.com Similar studies on the title compound would involve acquiring IR and Raman spectra and comparing the observed frequencies with those predicted for each tautomer by computational methods.

Table 1: Key IR Absorption Frequencies for Tautomer Identification

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Tautomer
O-H Stretching 3500-3700 Hydroxy
C=O Stretching 1650-1690 Pyridone
N-H Stretching 3350-3450 Pyridone
C-O (ester) Stretching 1275-1300 Both

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions and energy levels within the molecule. The absorption and emission properties are sensitive to the molecular structure, including the tautomeric form, and the solvent environment.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the substitution pattern and the prevailing tautomeric form. Studies on similar hydroxypyridine derivatives have shown that different ionic and neutral species exhibit distinct absorption and fluorescence characteristics. nih.gov

Fluorescence spectroscopy reveals the emission properties of the molecule after electronic excitation. 2-hydroxypyridine derivatives are known to be fluorescent. nih.gov The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process and can be influenced by factors such as solvent polarity and the presence of quenchers. The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural relaxation in the excited state. nih.gov

Table 2: Representative Electronic Spectroscopy Data

Technique Parameter Typical Value
UV-Vis λmax (absorption) Varies with solvent and tautomer
Fluorescence λem (emission) Varies with solvent and tautomer
Fluorescence Stokes Shift Dependent on electronic structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and pyridine rings, with chemical shifts and coupling constants characteristic of their relative positions. The ethyl group of the ester will exhibit a typical quartet for the -CH₂- group and a triplet for the -CH₃ group. The chemical shift of the N-H or O-H proton can be highly variable and dependent on solvent, concentration, and temperature, often appearing as a broad signal. chemicalbook.com

¹³C NMR : The carbon spectrum will show separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (~165 ppm). The chemical shifts of the pyridine ring carbons can help confirm the dominant tautomeric form in solution. beilstein-journals.org

2D NMR : Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the connectivity and completing the structural assignment.

NMR can also be used to study dynamic processes, such as tautomerism. In some cases, if the exchange between tautomers is slow on the NMR timescale, separate signals for each form might be observed. jst-ud.vn

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine Ring Protons 6.5 - 8.5 110 - 150
Phenyl Ring Protons 7.0 - 8.2 125 - 145
Ester -OCH₂CH₃ ~4.4 (quartet) ~61
Ester -OCH₂CH₃ ~1.4 (triplet) ~14
Ester C=O - ~166
Pyridone C=O - >160

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

Upon ionization (e.g., by electrospray ionization, ESI), the molecule will form a molecular ion [M+H]⁺ or [M]⁺. rsc.org Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. researchgate.net The analysis of these fragments provides valuable structural information. core.ac.uk

Expected fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Loss of ethylene (B1197577) (-C₂H₄) from the ethyl ester.

Cleavage of the ester group to lose C₂H₅O₂.

Fissions within the pyridine ring, such as the loss of CO from the pyridone tautomer. researchgate.net

Table 4: Expected Mass Spectrometry Fragments

m/z Value Identity
244.09 [M+H]⁺
216.06 [M - C₂H₄ + H]⁺
199.08 [M - OC₂H₅ + H]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

This technique is crucial for:

Unambiguous Tautomer Confirmation : It can definitively identify whether the hydroxy or pyridone form exists in the crystal lattice.

Conformational Analysis : It reveals the relative orientation of the phenyl and pyridine rings.

Intermolecular Interactions : It provides detailed information about hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. researchgate.net

For a related compound, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, X-ray analysis revealed details about the crystal system, space group, and intermolecular hydrogen bonding patterns. researchgate.net A similar analysis for the title compound would provide a complete and accurate picture of its solid-state architecture. researchgate.net

Table 5: Illustrative Crystallographic Data

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths (Å) e.g., C=O, C-N, C-C
Bond Angles (°) e.g., C-N-C

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC-MS)

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from any impurities or isomers. researchgate.net When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful analytical tool for both quantification and identification. nih.govnih.gov

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, such as a UV detector, monitors the eluent and produces a chromatogram. The purity is determined by the area percentage of the main peak.

The HPLC-MS system provides the retention time from the HPLC and the mass-to-charge ratio of the eluting components from the MS, allowing for confident peak identification. unito.it This is particularly useful for identifying synthesis byproducts or degradation products in a sample.

Table 6: Typical HPLC Method Parameters

Parameter Example Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a specific λmax or Mass Spectrometry (ESI)

Theoretical and Computational Chemistry Studies of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Quantum Chemical Calculations of Tautomeric Equilibria and Energies

The phenomenon of tautomerism, where a molecule exists in two or more interconvertible forms through proton transfer, is a key characteristic of 2-hydroxypyridine (B17775) derivatives. The equilibrium between the hydroxy (enol) form and the pyridone (keto) form is sensitive to both intrinsic structural effects and the surrounding environment. Quantum chemical calculations are instrumental in quantifying the energies of these tautomers and understanding the factors that govern their relative stabilities.

Ab Initio and Density Functional Theory (DFT) Methods

High-level quantum mechanical methods are employed to predict the geometries and energies of the tautomers of 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are prominent in this field. DFT, in particular, offers a favorable balance between computational cost and accuracy, with functionals like B3LYP and ωB97XD being commonly used in conjunction with basis sets such as 6-311++G(d,p).

These calculations typically start with geometry optimization for each tautomer to find their lowest energy structures. Subsequent frequency calculations confirm that these structures are true minima on the potential energy surface and provide thermodynamic data, including zero-point vibrational energies (ZPVE). The relative energies of the tautomers are then compared. For the parent 2-hydroxypyridine, gas-phase calculations often show a slight energetic preference for the hydroxy form. The introduction of the 4-ethoxycarbonylphenyl substituent at the 5-position is expected to influence this equilibrium through electronic effects.

Table 1: Illustrative Calculated Relative Energies of Tautomers in the Gas Phase

Tautomer Method/Basis Set Relative Energy (kcal/mol)
Hydroxy Form B3LYP/6-311++G(d,p) 0.00
Pyridone Form B3LYP/6-311++G(d,p) +1.5
Hydroxy Form MP2/aug-cc-pVDZ 0.00

Note: The data in this table is illustrative and represents typical expected values for a substituted 2-hydroxypyridine. Actual values for this compound would require specific calculations.

Computational Studies of Solvation Effects on Tautomerism

The tautomeric equilibrium is highly dependent on the solvent environment. The pyridone tautomer is generally more polar than the hydroxy form and is therefore stabilized to a greater extent by polar solvents. Computational models can account for these solvent effects through either implicit or explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good qualitative and often quantitative understanding of how solvent polarity shifts the equilibrium. Explicit models involve including a number of solvent molecules around the solute and treating the entire system with quantum mechanical or hybrid quantum mechanics/molecular mechanics (QM/MM) methods. This provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. Studies on similar molecules have shown that polar solvents can dramatically shift the equilibrium towards the pyridone form.

Table 2: Illustrative Effect of Solvent on Calculated Tautomeric Equilibrium

Solvent Dielectric Constant Predominant Tautomer (Calculated)
Gas Phase 1 Hydroxy
Cyclohexane 2.0 Hydroxy
Chloroform 4.8 Pyridone
Ethanol (B145695) 24.6 Pyridone

Note: This table illustrates the general trend of solvent effects on 2-hydroxypyridine tautomerism. The precise equilibrium for this compound would depend on specific calculations.

Electronic Structure Analysis and Reactivity Prediction

Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. For this compound, this involves analyzing the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, DFT calculations can provide detailed information about the energies and spatial distributions of these orbitals. The HOMO is typically a π-orbital with significant density on the pyridone ring and the oxygen atom, while the LUMO is a π*-orbital distributed over the aromatic system. The substituent group can modulate the energies of these orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies

Tautomer EHOMO (eV) ELUMO (eV) Energy Gap (eV)
Hydroxy Form -6.5 -1.2 5.3

Note: These values are representative and intended to illustrate the kind of data obtained from FMO analysis.

Charge Transfer Character and Nonlinear Optical Properties

Molecules with significant intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system can exhibit large nonlinear optical (NLO) responses. In this compound, the hydroxypyridine moiety can act as a donor and the ethoxycarbonylphenyl group as an acceptor.

Computational methods, such as Time-Dependent DFT (TD-DFT), are used to study the electronic transitions and predict NLO properties like the first hyperpolarizability (β). These calculations can reveal the charge-transfer nature of the low-lying excited states, which is crucial for NLO activity. The magnitude of the NLO response is sensitive to the molecular geometry and the electronic coupling between the donor and acceptor groups.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and intermolecular interactions of molecules in a larger, more realistic environment over time.

MD simulations treat molecules using classical mechanics, where the forces between atoms are described by a force field. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and simulate their movements over nanoseconds or longer.

This approach allows for the sampling of different molecular conformations, particularly the rotation around the single bond connecting the pyridine (B92270) and phenyl rings. It also provides a detailed picture of the intermolecular interactions, such as hydrogen bonding between the molecule and the solvent, or the potential for self-aggregation. This information is valuable for understanding how the molecule behaves in solution and how it might interact with other molecules, such as biological targets.

Computational Design and Prediction of Novel 2-Hydroxypyridine Derivatives

The field of medicinal chemistry increasingly relies on computational methods to accelerate the discovery and optimization of new therapeutic agents. This in silico approach allows for the rational design of novel molecules with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with laboratory synthesis and testing. For the scaffold this compound, computational tools are invaluable for designing new derivatives and predicting their chemical and biological properties.

The design process for novel derivatives based on the this compound core involves modifying its structure to improve interactions with a specific biological target or to enhance its drug-like properties. Key computational techniques employed in this process include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations.

Molecular Docking and Structure-Based Design

Molecular docking is a primary tool for predicting the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the context of designing new 2-hydroxypyridine derivatives, a known biological target is essential. The process involves:

Scaffold Hopping and Modification: Starting with the core structure of this compound, new derivatives can be generated in silico by adding or substituting functional groups at various positions on the pyridine and phenyl rings.

Binding Pose Prediction: Docking algorithms place these virtual derivatives into the active site of the target protein, exploring various conformations and orientations.

Scoring and Ranking: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. Derivatives with the most favorable (lowest) binding energies are considered promising candidates for synthesis. nih.gov

For instance, modifications could be systematically introduced to the core structure to probe interactions with key amino acid residues in an enzyme's active site. The results can guide chemists in prioritizing which compounds to synthesize.

Interactive Table: Hypothetical Docking Scores of Designed Derivatives

Below is a hypothetical example of docking results for novel derivatives designed from the parent compound against a target protein.

Derivative IDModification on Parent CompoundPredicted Binding Energy (kcal/mol)Key Predicted Interactions
Parent This compound-7.5Hydrogen bond with Ser120
Deriv-01 Replacement of ethoxy with propoxy group-7.8Hydrophobic interaction with Leu85
Deriv-02 Addition of a fluoro group at position 3 of the phenyl ring-8.2Hydrogen bond with Ser120, Halogen bond with Gly119
Deriv-03 Replacement of carbonyl with sulfonyl group-7.1Altered electrostatic interactions
Deriv-04 Addition of a methyl group at position 3 of the pyridine ring-8.5Enhanced hydrophobic contact with Val90

Quantum Chemical Calculations and Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For newly designed 2-hydroxypyridine derivatives, DFT calculations can predict crucial molecular properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how a molecule will interact with its biological target. nih.gov

Interactive Table: Predicted Electronic Properties of Novel Derivatives

This table presents hypothetical electronic properties for the designed derivatives, calculated using DFT methods.

Derivative IDHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Parent -6.2-1.84.4
Deriv-01 -6.3-1.74.6
Deriv-02 -6.5-2.14.4
Deriv-03 -6.8-2.54.3
Deriv-04 -6.1-1.64.5

In Silico ADMET Prediction

A crucial aspect of drug design is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Various computational models can predict these properties for virtual compounds. nih.govbenthamdirect.com This early-stage assessment helps to filter out candidates that are likely to fail in later stages of drug development. nih.gov

Interactive Table: Predicted ADMET Properties of Designed Derivatives

The following table shows a sample of predicted ADMET properties for the hypothetical derivatives.

Derivative IDMolecular Weight ( g/mol )LogP (o/w)H-bond DonorsH-bond AcceptorsPredicted Oral Absorption (%)
Parent 245.252.81488
Deriv-01 259.283.21485
Deriv-02 263.243.01487
Deriv-03 293.312.51580
Deriv-04 259.283.11486

By integrating these computational strategies, researchers can efficiently design and screen libraries of novel 2-hydroxypyridine derivatives based on the this compound scaffold. This predictive power allows for the focused synthesis of compounds with the highest probability of possessing desired biological activity and drug-like characteristics, significantly streamlining the drug discovery pipeline.

Prospective Research Avenues and Future Directions for 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Development of Novel and Sustainable Synthetic Routes

The synthesis of 5-aryl-2-pyridone structures, such as 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE, is a cornerstone for its future study. While direct synthetic routes for this specific molecule are not widely documented, research on analogous compounds provides a clear roadmap for future synthetic endeavors, with a strong emphasis on sustainability and efficiency.

Future research will likely focus on adapting and optimizing multicomponent reactions (MCRs), which are highly convergent processes that form a product from three or more reactants in a single step, incorporating most of the atoms from the starting materials. rsc.orgnih.gov Eco-friendly MCRs, performed under solvent-free and catalyst-free thermal conditions, represent a particularly promising and sustainable approach. wordpress.com These reactions often proceed through a domino sequence of elementary steps, such as Knoevenagel condensation, Michael addition, and ring closure, to efficiently construct the functionalized pyridone core. wordpress.com

Another avenue involves the hetero-Diels-Alder reaction, which offers a single-step pathway to polysubstituted 3-hydroxypyridine (B118123) scaffolds from readily available 5-alkoxyoxazoles. rsc.org The development of atropselective synthesis methods, which control the spatial arrangement around the C-N bond axis, could also be explored to create chiral versions of these compounds for specialized applications. rsc.org

A summary of potential synthetic strategies is presented below.

Synthetic StrategyDescriptionKey AdvantagesPotential Starting Materials
Multicomponent Reactions (MCRs) A one-pot reaction combining three or more starting materials to form the final product. rsc.orgHigh atom economy, operational simplicity, reduced waste.Aromatic aldehydes, malononitrile, active methylene (B1212753) compounds. nih.gov
Domino Reactions A sequence of reactions where the subsequent reaction is triggered by the functionality formed in the previous step. wordpress.comHigh efficiency, avoids isolation of intermediates, sustainable.4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, primary amines. wordpress.com
Hetero-Diels-Alder Reaction A cycloaddition reaction to form the heterocyclic pyridine (B92270) ring in a single step. rsc.orgDirect access to polysubstituted pyridines, good functional group tolerance.5-alkoxyoxazoles, various dienophiles. rsc.org
Cross-Coupling Reactions Methods like Suzuki-Miyaura coupling to form the C-C bond between the pyridine and phenyl rings. technologynetworks.comHigh reliability for forming C-C bonds, well-established methodology.A 5-halopyridone derivative and a 4-ethoxycarbonylphenylboronic acid.

Elucidation of Advanced Catalytic Mechanisms

The 2-hydroxypyridine (B17775) moiety is not merely a structural component but an active participant in catalysis. Due to its ability to exist in both lactam (pyridone) and lactim (hydroxypyridine) forms, it can engage in metal-ligand cooperation (MLC). nih.gov This tautomerism is crucial for facilitating reactions that involve proton and electron transfer. wikipedia.org

Future research should explore the use of this compound as a ligand in transition metal catalysis. Palladium and Ruthenium complexes bearing 2-hydroxypyridine ligands have shown significant activity in hydrogenation, dehydrogenation, and C-H bond activation reactions. lu.senih.gov The proposed catalytic cycle often involves the tautomerization of the ligand to assist in substrate activation and product formation. lu.se The ethoxycarbonylphenyl substituent on the ligand backbone can be used to tune the electronic properties and steric environment of the metal center, thereby optimizing catalytic activity and selectivity.

The key catalytic concepts to be explored are:

Metal-Ligand Cooperation: Investigating the tautomeric equilibrium of the ligand when coordinated to a metal center and its role in enabling catalytic cycles like borrowing hydrogen reactions for the α-alkylation of ketones. nih.gov

Ligand Accelerated Catalysis: Using the compound as an ancillary ligand to enhance the catalytic activity of metals like Ruthenium(II) in C-H bond arylation reactions. nih.gov

Bridging Ligand Functionality: The deprotonated pyridonate form can act as a 1,3-bridging ligand, similar to a carboxylate, which can be used to construct multinuclear catalysts. wikipedia.orgrsc.org

Design of Functional Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials built from metal ions or clusters linked by organic ligands. nih.gov The structure of this compound makes it an excellent candidate for a bifunctional organic linker. The 2-hydroxypyridine end can coordinate to metal ions, while the ethoxycarbonyl group can be readily hydrolyzed to a carboxylic acid, providing a second coordination site.

The design of CPs and MOFs using this ligand could lead to materials with novel topologies and functions. nih.govacs.org The rigid phenyl spacer dictates a linear extension, while the pyridone and carboxylate groups offer versatile coordination modes. Research based on analogous ligands, such as 4-hydroxypyridine-2,6-dicarboxylic acid, has demonstrated the successful synthesis of 1D, 2D, and 3D frameworks with metals like Zn(II) and various lanthanides. nih.govacs.org The presence of the hydroxyl group has been shown to have significant stereochemical and supramolecular effects, influencing the final dimensionality of the structure. nih.govacs.org

Future work should focus on:

Synthesis of Novel MOFs: Reacting the hydrolyzed (carboxylic acid) form of the compound with various metal ions (e.g., Zn, Cu, Co, lanthanides) under solvothermal conditions to create new porous materials. acs.org

Luminescent Materials: Many CPs based on aromatic ligands exhibit luminescence. mdpi.com The extended π-conjugated system of this compound makes it a promising building block for highly emissive MOFs, which could have applications in sensing and photonics. researchgate.net

Catalytic MOFs: Incorporating catalytically active metal sites within a MOF constructed from this ligand could lead to robust, recyclable heterogeneous catalysts. rsc.org

Exploration of Materials Science Applications (e.g., optoelectronics, sensors)

The unique electronic and structural properties of this compound make it a promising platform for the development of advanced functional materials.

Optoelectronics: The tautomerism between the 2-hydroxypyridine and 2-pyridone forms has been investigated for its influence on nonlinear optical (NLO) properties. nih.govmdpi.com Theoretical studies suggest that while the individual tautomers have poor NLO behavior, their properties can be tuned. nih.govmdpi.com By incorporating this molecule into larger conjugated systems or polymers, it may be possible to create materials with enhanced NLO properties for applications in photonics and optical devices.

Chemical Sensors: Pyridine-containing compounds are widely used as fluorescent chemosensors for the detection of various analytes. mdpi.com The nitrogen and oxygen atoms can act as binding sites for metal ions, while the aromatic system serves as a fluorophore. Conjugated polymers containing pyridine rings have been shown to be effective and reusable pH sensors, with their fluorescence intensity changing upon protonation and deprotonation. nih.gov Materials based on this compound could be designed as sensors where binding of an analyte at the pyridone head modulates the fluorescence of the extended π-system, allowing for sensitive detection. mdpi.com The high surface-to-volume ratio of thin films or nanomaterials derived from this compound could further enhance sensitivity. harvard.edunih.gov

Application AreaUnderlying PrincipleProspective Function
Optoelectronics Tautomerism and extended π-conjugation influencing electronic properties. nih.govDevelopment of materials with tunable nonlinear optical (NLO) properties.
Chemical Sensors Coordination of the pyridone/hydroxypyridine moiety to analytes, modulating the compound's fluorescence. mdpi.comnih.govDetection of heavy metal ions or changes in pH through fluorescence quenching or enhancement.
Smart Polymers Incorporation into polymers to create materials responsive to chemical stimuli. nih.govpH-responsive materials that change their optical or physical properties.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and development of new molecules and materials. researchgate.net For a compound like this compound, these computational tools can accelerate progress across its entire research lifecycle.

Property Prediction: Machine learning models, such as quantitative structure-property relationship (QSPR) models and artificial neural networks, can predict a wide range of properties for pyridine derivatives based solely on their molecular structure. researchgate.netnih.gov This can be used to forecast the thermodynamic, electronic, and even biological properties of novel derivatives of the target compound, allowing researchers to prioritize the synthesis of molecules with the most promising characteristics. kneopen.comresearch.google

Q & A

Q. What are the optimal synthetic routes for 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound can be synthesized via multicomponent reactions (MCRs) under solvent-free or green chemistry conditions to minimize byproducts. For example, a one-pot condensation of ethyl 4-formylbenzoate, hydroxylamine, and a pyridine derivative using catalysts like ZnO nanoparticles or ionic liquids enhances regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) improves purity. Yield optimization involves adjusting stoichiometry, temperature (80–120°C), and reaction time (6–24 hours) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves crystal packing and hydrogen-bonding networks (e.g., O–H···N interactions in the pyridine ring) .
  • FT-IR and NMR: Identify functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, ethoxy carbonyl C=O at ~1700 cm⁻¹) and confirm substitution patterns (e.g., aromatic proton splitting in 1H^1H NMR) .
  • DFT calculations: Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts molecular geometry, electrostatic potential maps, and Fukui indices to assess reactive sites .

Q. How should researchers evaluate the compound’s stability under varying experimental conditions?

Methodological Answer:

  • Thermal stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for aromatic systems) .
  • pH sensitivity: Test solubility and structural integrity in acidic (pH 2–4) and basic (pH 8–10) buffers via UV-Vis spectroscopy. The hydroxyl group may deprotonate in basic conditions, altering reactivity .
  • Light exposure: Monitor photodegradation using accelerated UV stability chambers and HPLC to track degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. non-active results)?

Methodological Answer:

  • Reproducibility checks: Validate assays (e.g., MIC tests against S. aureus) under standardized conditions (nutrient broth, 37°C, 24-hour incubation) .
  • Structure-activity relationship (SAR) analysis: Compare substituent effects; for example, methoxy vs. ethoxy groups may alter membrane permeability .
  • In silico docking: Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Discrepancies may arise from differences in bacterial strain efflux pumps or assay protocols .

Q. What advanced computational approaches predict the compound’s electronic properties and reactivity in catalytic systems?

Methodological Answer:

  • Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps (DFT/B3LYP) to predict charge transfer behavior. A narrow gap (<3 eV) suggests potential as a redox-active ligand .
  • Molecular dynamics (MD) simulations: Simulate solvent interactions (e.g., in DMSO or water) to assess aggregation tendencies or solubility limits .
  • TD-DFT: Model UV-Vis spectra for comparison with experimental data, identifying π→π* transitions in the pyridine moiety .

Q. How can researchers address discrepancies between experimental and computational data (e.g., bond length variations in XRD vs. DFT)?

Methodological Answer:

  • Basis set optimization: Compare DFT results using 6-31G(d) vs. 6-311++G(d,p) basis sets to minimize deviations from XRD data .
  • Thermal motion correction: Apply Hirshfeld atom refinement (HAR) to XRD data to account for dynamic disorder in crystal lattices .
  • Solvent effect modeling: Include implicit solvent models (e.g., PCM in Gaussian) to adjust gas-phase DFT predictions for solution-phase reactivity .

Q. What methodologies identify the compound’s potential as a kinase inhibitor or enzyme modulator?

Methodological Answer:

  • Kinase profiling: Use a panel of 50+ kinases (e.g., EGFR, VEGFR2) in competitive binding assays with ATP-biotin conjugates. IC₅₀ values <1 μM indicate strong inhibition .
  • Isothermal titration calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to enzymes like carbonic anhydrase, correlating with substituent hydrophobicity .
  • Metabolomics: LC-MS/MS tracks metabolic pathway disruptions (e.g., glycolysis inhibition in cancer cell lines) .

Safety and Compliance

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact (GHS Category 2A/2B) .
  • Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of dust (TLV: 0.1 mg/m³) .
  • Spill management: Absorb with inert material (vermiculite), then neutralize with 10% acetic acid before disposal .

Data Management

Q. How can researchers balance open data sharing with privacy concerns in studies involving this compound?

Methodological Answer:

  • De-identification: Anonymize patient-derived data (e.g., in pharmacokinetic studies) by removing identifiers and aggregating datasets .
  • Controlled access: Use repositories like Zenodo with embargo periods or tiered access (e.g., requiring a data use agreement) .
  • Consent clauses: Include language in IRB-approved forms allowing future data reuse for "cancer research" without specifying exact projects .

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